molecular formula C16H23Br2NO B334838 N-(2,4-dibromophenyl)decanamide

N-(2,4-dibromophenyl)decanamide

Cat. No.: B334838
M. Wt: 405.2 g/mol
InChI Key: ZTYOZYCGNUQDQH-UHFFFAOYSA-N
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Description

N-(2,4-Dibromophenyl)decanamide is a synthetic amide featuring a 10-carbon alkyl chain (decanamide) linked to a 2,4-dibrominated phenyl group. This compound combines the lipophilic properties of the decanamide chain with the electron-withdrawing effects of bromine substituents on the aromatic ring. Below, we compare its hypothesized properties and activities with structurally related compounds, drawing on empirical data from analogs.

Properties

Molecular Formula

C16H23Br2NO

Molecular Weight

405.2 g/mol

IUPAC Name

N-(2,4-dibromophenyl)decanamide

InChI

InChI=1S/C16H23Br2NO/c1-2-3-4-5-6-7-8-9-16(20)19-15-11-10-13(17)12-14(15)18/h10-12H,2-9H2,1H3,(H,19,20)

InChI Key

ZTYOZYCGNUQDQH-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=C(C=C(C=C1)Br)Br

Canonical SMILES

CCCCCCCCCC(=O)NC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Halogenated Phenyl Substituents

The 2,4-dibromophenyl group is a critical feature influencing electronic and steric properties. Key comparisons include:

  • N-(2,4-Dichlorophenyl)decanamide : Replacing bromine with chlorine reduces molecular weight (MW: ~356 vs. 385 for dibromo) and alters lipophilicity (Cl has lower hydrophobicity than Br) .
  • N-(4-Fluorophenyl)decanamide : Fluorine’s strong electron-withdrawing effect may enhance stability but reduce bioactivity compared to bromine .
  • N-(2,4-Dibromophenyl)acetamide: A shorter acyl chain (C2 vs.
Table 1: Substituent Effects on Key Properties
Compound Molecular Weight logP* Bioactivity Highlights
N-(2,4-Dibromophenyl)decanamide 385.06 (calc.) ~5.8 Hypothesized antimicrobial/anti-inflammatory
N-(2,4-Dichlorophenyl)decanamide 356.29 ~4.5 Moderate antibiofilm activity
N-(4-Fluorophenyl)decanamide 277.37 ~3.9 Lower anti-inflammatory potency
N-(2,4-Dibromophenyl)acetamide 307.97 ~2.8 Limited bioavailability

*logP estimated via computational tools (e.g., ChemAxon).

Antimicrobial and Antibiofilm Effects

  • Acylthioureas with 2,4-Dibromophenyl: Derivatives demonstrated significant activity against Pseudomonas aeruginosa (MIC = 8–16 µg/mL), attributed to bromine’s electronegativity enhancing membrane disruption .
  • N-Isopropyl Decanamide : In plants, promoted lateral root formation at 14 µM, suggesting alkyl chain length modulates hormone-like signaling .
  • N-(2,6-Dibromophenyl)cinnamanilide : Exhibited NF-κB inhibition (IC50 = 2 µM), comparable to prednisone, highlighting dibromophenyl’s role in anti-inflammatory activity .
Table 2: Bioactivity of Selected Analogs
Compound Bioactivity (Concentration) Mechanism/Application
N-(2,4-Dibromophenyl)acylthiourea Antibiofilm (8–16 µg/mL) Disrupts bacterial membranes
N-Isopropyl decanamide Root growth modulation (14 µM) Plant cytokinin mimic
N-(2,6-Dibromophenyl)cinnamanilide Anti-inflammatory (2 µM) NF-κB inhibition

Lipophilicity and Solubility

The decanamide chain confers high lipophilicity (logP ~5.8), favoring membrane penetration but limiting aqueous solubility. Shorter chains (e.g., acetamide) reduce logP but may compromise bioactivity .

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